N-[1-(1H-1,2,3-Benzotriazol-1-yl)butyl]benzamide
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Overview
Description
N-[1-(1H-1,2,3-Benzotriazol-1-yl)butyl]benzamide is a compound that features a benzotriazole moiety linked to a butyl chain, which is further connected to a benzamide group. Benzotriazole derivatives are known for their versatile applications in various fields due to their unique physicochemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of benzotriazole derivatives generally involves large-scale batch reactions, where the reactants are mixed in reactors under controlled temperatures and pressures. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1H-1,2,3-Benzotriazol-1-yl)butyl]benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions, where it acts as a leaving group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, tetrahydrofuran, ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
N-[1-(1H-1,2,3-Benzotriazol-1-yl)butyl]benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry: Utilized in the development of corrosion inhibitors, UV stabilizers, and other functional materials
Mechanism of Action
The mechanism of action of N-[1-(1H-1,2,3-Benzotriazol-1-yl)butyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzotriazole moiety can form stable coordination compounds with metal ions, which may inhibit the activity of metalloenzymes. Additionally, the compound’s ability to participate in hydrogen bonding and π-π stacking interactions allows it to bind effectively to various biological targets .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: Another heterocyclic compound with similar applications in medicinal chemistry and material science.
Tolyltriazole: Used as a corrosion inhibitor and shares similar structural features with benzotriazole derivatives
Uniqueness
N-[1-(1H-1,2,3-Benzotriazol-1-yl)butyl]benzamide is unique due to its specific combination of a benzotriazole moiety with a butyl chain and benzamide group. This structure imparts distinct physicochemical properties, making it suitable for a wide range of applications in different fields .
Properties
IUPAC Name |
N-[1-(benzotriazol-1-yl)butyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c1-2-8-16(18-17(22)13-9-4-3-5-10-13)21-15-12-7-6-11-14(15)19-20-21/h3-7,9-12,16H,2,8H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQHUHBAQFGATRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(NC(=O)C1=CC=CC=C1)N2C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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